L-METHIONINE (METHYL-D3)
Description
Foundational Role of L-Methionine in Biological Systems
L-methionine is an essential sulfur-containing amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet. numberanalytics.com Its roles in the body are diverse and critical:
Protein Synthesis: As the amino acid coded by the "start" codon (AUG) in the genetic code, methionine initiates the synthesis of most proteins. numberanalytics.com
Methyl Group Donor: Methionine is a precursor to S-adenosylmethionine (SAMe), the primary methyl group donor in the body. consensus.appwikipedia.org SAMe is crucial for numerous methylation reactions that regulate DNA, proteins, and other molecules, influencing everything from gene expression to neurotransmitter synthesis. consensus.app
Antioxidant Functions: Methionine residues in proteins can be oxidized and then reduced, a process that helps to protect cells from oxidative damage. numberanalytics.com It is also a precursor to other sulfur-containing compounds with antioxidant properties, such as cysteine and glutathione. drugbank.comnih.gov
Metabolic Precursor: It serves as a building block for other important molecules, including creatine (B1669601) and taurine. wikipedia.orgnih.gov
Rationale for Deuterium (B1214612) Labeling at the Methyl Group (D3) for Research Applications
The specific placement of three deuterium atoms on the methyl group of L-methionine is a deliberate and strategic choice for several research applications. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes influence the rate of metabolic reactions, an effect known as the kinetic isotope effect. mdpi.com
Overview of L-Methionine (methyl-D3) as an Advanced Isotopic Tracer
L-Methionine (methyl-D3) serves as a sophisticated tracer for investigating a multitude of biological processes. Its applications span from basic metabolic research to clinical diagnostics. In proteomics, it is used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments to quantify differences in protein abundance between different cell populations.
In metabolic studies, it allows for the tracing of methionine metabolism and the flux through various interconnected pathways. For instance, researchers can monitor its incorporation into newly synthesized proteins to determine protein turnover rates. pubcompare.ai The use of L-Methionine (methyl-D3) in conjunction with advanced analytical techniques like high-resolution mass spectrometry provides a powerful platform for gaining a deeper understanding of health and disease at the molecular level. chemrxiv.org
Detailed Research Findings
Recent studies have highlighted the utility of deuterium-labeled methionine in various research contexts. For example, in the field of stimulated Raman scattering (SRS) microscopy, methionine labeled with eight deuterium atoms (d8-Met) has been used to visualize the uptake and distribution of this amino acid in live cells and tissues with subcellular resolution. spiedigitallibrary.orgnih.gov This minimally invasive technique revealed that d8-Met showed a stronger signal compared to other labeled methionine analogs, likely due to more efficient and less disruptive cellular uptake. spiedigitallibrary.orgnih.gov
Furthermore, research in proteomics has demonstrated the effectiveness of deuterium labeling for analyzing proteome-wide turnover kinetics in cell culture. nih.govbiorxiv.org By introducing heavy water (D₂O), which leads to the incorporation of deuterium into non-essential amino acids, researchers can accurately measure protein synthesis and degradation rates across thousands of proteins simultaneously. nih.govbiorxiv.org
Interactive Data Table: Properties of L-Methionine (methyl-D3)
| Property | Value |
| Chemical Formula | C₅H₈D₃NO₂S |
| Molecular Weight | 152.23 g/mol |
| CAS Number | 13010-53-2 |
| Synonyms | (S)-2-Amino-4-(methyl-d3-thio)butanoic acid, L-Met (methyl-D3) |
| Isotopic Purity | Typically ≥98% |
Properties
Molecular Weight |
152.23 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Methodological Paradigms Employing L Methionine Methyl D3
Metabolic Flux Analysis (MFA)
Computational Modeling and Flux Ratio Estimation for Methionine Metabolism
Computational modeling, in conjunction with stable isotope tracing, provides deep insights into the intricate network of metabolic reactions. Metabolic Flux Analysis (MFA) is a key technique that quantifies the rates (fluxes) of intracellular reactions. The introduction of L-Methionine with a labeled methyl group, such as L-Methionine (methyl-D3) or ¹³C-methionine, is central to these studies. escholarship.orgnih.gov
By feeding cells with the labeled methionine and measuring the isotopic enrichment in downstream metabolites, researchers can construct and validate computational models of methionine metabolism. nih.govnih.gov These models are crucial for understanding how cells allocate resources and respond to various physiological and pathological conditions.
A significant challenge in metabolic studies, particularly in mammalian systems, is the difficulty in measuring absolute nutrient uptake and product secretion rates. escholarship.org To overcome this, the concept of flux ratio estimation has been developed. nih.gov Flux ratios represent the fractional contribution of different metabolic pathways to the production of a specific metabolite and can be determined from isotope labeling patterns without the need for absolute flux measurements. escholarship.orgnih.gov For instance, by analyzing the mass isotopomer distributions in metabolites of the methionine cycle after administration of labeled methionine, the relative fluxes through pathways like transmethylation and remethylation can be accurately estimated. nih.gov
One study on serine and methionine metabolism in cancer cells utilized flux ratio analysis to reveal that the methionine cycle was truncated, with minimal remethylation from homocysteine. nih.gov This finding, which suggests a unique metabolic phenotype in these cancer cells, was made possible by tracing the labeled methyl group from methionine. nih.govresearchgate.net
Table 1: Estimated Flux Ratios in Methionine Metabolism
| Metabolic Step | Flux Ratio (%) (90% Confidence Bounds) |
|---|---|
| Methionine -> S-adenosylmethionine (SAM) | 100% (fixed) |
| SAM -> S-adenosylhomocysteine (SAH) (Transmethylation) | >95% |
| Homocysteine -> Methionine (Remethylation) | <5% |
This table is illustrative and based on findings suggesting a truncated methionine cycle in certain cancer cells. Actual values can vary based on cell type and conditions. nih.gov
Advanced Spectroscopic and Spectrometric Techniques
The unique properties of the deuterium-labeled methyl group in L-Methionine (methyl-D3) make it an invaluable probe in advanced spectroscopic and spectrometric techniques, enabling detailed investigations of molecular structure, dynamics, and metabolism.
NMR spectroscopy is a powerful technique for studying the structure and dynamics of biomolecules in solution. However, its application to high-molecular-weight proteins and protein complexes is often limited by spectral crowding and rapid signal decay. Isotope labeling strategies, particularly those involving methyl groups, have been instrumental in overcoming these limitations. nih.gov
The development of methyl-transverse relaxation-optimized spectroscopy (methyl-TROSY) has significantly extended the size of biomolecules amenable to NMR studies. utoronto.canih.gov This technique relies on the specific labeling of methyl groups (e.g., as ¹³CH₃ or ¹³CH₂D) in an otherwise deuterated protein. nih.govnih.gov L-Methionine is a common precursor for introducing these labeled methyl probes. researchgate.net
The methyl-TROSY effect minimizes transverse relaxation, leading to sharper and more intense NMR signals for large molecules. utoronto.caucl.ac.uk This has enabled the study of protein complexes exceeding 1 megadalton (MDa) in size. nih.govnih.gov By incorporating L-Methionine (methyl-D3) or its ¹³C-labeled counterparts, researchers can selectively observe the methionine methyl groups, which are often distributed throughout the protein structure, providing valuable probes for global and local conformational changes. nih.govresearchgate.net
Table 2: Applications of Methyl-TROSY NMR in Large Protein Complexes
| Protein/Complex | Molecular Weight (kDa) | Information Gained |
|---|---|---|
| Malate Synthase G | 82 | Probing millisecond dynamic processes. utoronto.ca |
| HtrA2 Protease | 105 - 210 | Characterization of equilibrium between trimer and hexamer states. ucl.ac.uk |
| Nucleosome Core Particle | 210 | Study of DNA-protein interactions. ucl.ac.uk |
| Half-Proteasome (α7α7) | 360 | Insights into the structure and function of a large protease complex. ucl.ac.uk |
Solid-state NMR spectroscopy, combined with isotopic labeling, can provide detailed information about the conformation of molecules in the crystalline state. Studies on crystalline L-methionine have shown that different conformers can be distinguished by the chemical shifts of the methyl carbon. semanticscholar.orgcapes.gov.br For instance, different crystalline forms of DL-methionine exhibit distinct ¹³C chemical shifts for the methyl carbon, indicating different local electronic environments and thus different conformations. semanticscholar.orgcapes.gov.br
In solution NMR, labeling specific amino acids like methionine allows for the monitoring of conformational changes upon ligand binding or other functional events. nih.gov For example, in a study of the N-lobe of human serum transferrin, [¹³C]methionine labeling was used to track conformational changes upon binding of various metal ions. The chemical shifts of the methionine methyl groups served as sensitive reporters of the protein's conformational state. nih.gov
Mass spectrometry is a highly sensitive and specific technique for identifying and quantifying molecules. When coupled with liquid chromatography (LC), it becomes a powerful tool for analyzing complex biological mixtures.
LC-MS/MS is a cornerstone of modern metabolomics, enabling the simultaneous measurement of hundreds to thousands of metabolites in a biological sample. nih.govnih.gov In the context of methionine metabolism, targeted LC-MS/MS methods have been developed to quantify key metabolites in the methionine cycle and related pathways, such as the transsulfuration pathway. nih.govnih.gov
The use of L-Methionine (methyl-D3) as a tracer in these experiments allows for dynamic metabolic profiling, or fluxomics. By monitoring the incorporation of the deuterium (B1214612) label into downstream metabolites over time, researchers can quantify the rates of metabolic pathways. acs.org This approach provides a dynamic view of cellular metabolism that is not achievable with static metabolite concentration measurements alone. For example, an LC-MS-based approach was used to quantify methionine metabolic fluxes in a human fibrosarcoma cell line by tracing the kinetics of ¹³C-methionine labeling. acs.org This study determined the fluxes through transmethylation and propylamine (B44156) transfer, providing insights into the metabolic consequences of specific genetic deletions in cancer cells. acs.org
Table 3: Key Metabolites in the Methionine Cycle Quantified by LC-MS/MS
| Metabolite | Abbreviation | Role in Pathway |
|---|---|---|
| Methionine | Met | Essential amino acid, precursor for SAM |
| S-adenosylmethionine | SAM | Universal methyl donor |
| S-adenosylhomocysteine | SAH | Product of methylation reactions |
| Homocysteine | Hcy | Intermediate, can be remethylated to methionine or enter the transsulfuration pathway |
| Cystathionine | Cysta | Intermediate in the transsulfuration pathway |
| Cysteine | Cys | Product of the transsulfuration pathway, precursor for glutathione |
This table lists some of the key metabolites that are typically measured in targeted metabolomics studies of the methionine pathway. nih.govnih.gov
Mass Spectrometry (MS)-Based Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) for Targeted Amino Acid Analysis
Gas chromatography-mass spectrometry (GC-MS) is a robust analytical technique used for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of amino acid analysis, including methionine, GC-MS offers high sensitivity and specificity. The use of L-Methionine (methyl-D3) is particularly valuable in targeted GC-MS-based assays.
A stereoselective determination method for D- and L-enantiomers of both methionine and its deuterated analogue, [2H3]methionine, in rat plasma has been developed using GC-MS with selected-ion monitoring (GC-MS-SIM). nih.gov In this approach, the amino acids are first purified from the biological matrix using techniques like cation-exchange chromatography. nih.gov Subsequently, they are derivatized to increase their volatility for gas chromatography. A common derivatization process involves esterification followed by N-acylation with an optically active reagent to form diastereomeric amides, which can then be separated on a chiral GC column. nih.gov Quantification is achieved by monitoring specific molecular-related ions of the diastereomers in the chemical ionization mode. nih.gov
The table below summarizes the precision of this GC-MS method for measuring endogenous L-methionine in rat plasma. nih.gov
| Parameter | Relative Precision (%) |
| Intra-day Precision | 4.0 |
| Inter-day Precision | 6.3 |
Utility as an Internal Standard in Quantitative Biological Assays
In quantitative analytical chemistry, an internal standard is a substance that is added in a constant amount to samples, a calibrant, and a control. L-Methionine (methyl-D3) is frequently employed as an internal standard for the quantification of L-methionine in various biological samples by chromatographic techniques coupled with mass spectrometry, such as GC-MS or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com
The key advantage of using a stable isotope-labeled internal standard like L-Methionine (methyl-D3) is that it is chemically identical to the analyte (L-methionine) and therefore exhibits similar behavior during sample preparation, extraction, derivatization, and ionization. nih.gov However, it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. This allows for the correction of analyte loss during sample processing and compensates for variations in instrument response, thereby significantly improving the accuracy and precision of the quantification.
The properties of L-Methionine (methyl-D3) that make it suitable as an internal standard are detailed in the table below.
| Property | Value |
| Molecular Formula | C₅H₈D₃NO₂S |
| Molecular Weight | 152.2 |
| Isotopic Purity | ≥98 atom % D |
| Chemical Purity | ≥99% (CP) |
Isotope Dilution Mass Spectrometry for Absolute Quantification
Isotope dilution mass spectrometry (IDMS) is considered a reference method for achieving the highest metrological quality in quantitative analysis. nih.gov This technique combines the selectivity of mass spectrometry with the accuracy of using an isotopically labeled internal standard. nih.gov L-Methionine (methyl-D3) is an ideal internal standard for the absolute quantification of L-methionine using IDMS.
The principle of IDMS involves adding a known amount of the isotopically labeled standard (L-Methionine (methyl-D3)) to a sample containing an unknown amount of the natural analyte (L-methionine). After allowing the standard and the analyte to equilibrate, the mixture is analyzed by mass spectrometry. The ratio of the signal intensities of the labeled standard to the unlabeled analyte is measured. Since the amount of the added standard is known, the exact amount of the native analyte in the original sample can be calculated with high precision and accuracy.
IDMS is particularly powerful in proteomics and metabolomics for the absolute quantification of proteins and metabolites. nih.govnih.gov For instance, by introducing ¹³CD₃-methionine into cell culture media, researchers can achieve metabolic labeling of methylated metabolites. nih.gov Subsequent analysis by UPLC-HRMS/MS allows for the relative and absolute quantification of these metabolites based on isotope dilution principles. nih.gov This approach has been successfully applied to profile and quantify methylated metabolites in breast cancer cell lines, revealing significant alterations in metabolic pathways. nih.gov
Stimulated Raman Scattering (SRS) Microscopy for Live Cell Metabolic Imaging
Stimulated Raman scattering (SRS) microscopy is a nonlinear optical imaging technique that allows for the visualization of specific chemical bonds in live cells and tissues with high sensitivity, specificity, and spatiotemporal resolution. nih.gov This method overcomes some of the limitations of fluorescence microscopy, particularly for imaging small biomolecules where bulky fluorescent tags could alter their function. caltech.edu
The utility of L-Methionine (methyl-D3) in SRS microscopy lies in the unique vibrational frequency of the carbon-deuterium (C-D) bond. This bond's vibration occurs in a region of the Raman spectrum (the "cell-silent region") where there is minimal interference from endogenous biomolecules, thus providing a clean background for imaging. nih.gov By tuning the SRS microscope to the C-D vibrational frequency, researchers can specifically visualize the uptake and incorporation of deuterated molecules like L-Methionine (methyl-D3) into cellular components in real-time.
Recent studies have demonstrated the power of this approach for metabolic imaging:
Protein Synthesis: By supplying cells with deuterium-labeled amino acids, including deuterated methionine, newly synthesized proteins can be imaged as they are produced. nih.gov This has allowed for the visualization of subcellular compartments with high rates of protein turnover and the tracking of new protein synthesis in differentiating neurons. nih.gov
Amino Acid Uptake: The cellular uptake of deuterated methionine (d8-Met) has been successfully imaged in live HeLa cells using SRS microscopy. nih.gov These studies have shown that the signal intensity from d8-Met can be significantly greater than that from other labeled methionine analogues, potentially reflecting more efficient and less invasive uptake kinetics. nih.gov
In Vivo Metabolic Imaging: SRS microscopy has also been used to image the incorporation of deuterated methionine in the tissues of Drosophila in vivo. frontiersin.org This has revealed previously unobserved cell-to-cell differences in methionine distribution at a subcellular level, highlighting the potential of this technique for studying metabolic heterogeneity in complex biological systems. frontiersin.org
The table below summarizes key research findings using L-Methionine (methyl-D3) with SRS microscopy.
| Research Area | Organism/Cell Line | Key Finding | Reference |
| Protein Synthesis Imaging | Mammalian Cells (HeLa, HEK293T, N2A) | Visualization of nascent proteins and identification of subcellular areas with high protein turnover. | nih.gov |
| Amino Acid Uptake | HeLa Cells | Successful imaging of deuterated methionine uptake with high signal intensity. | nih.gov |
| In Vivo Metabolic Imaging | Drosophila | Detection of cell-to-cell differences in methionine distribution within tissues at a subcellular level. | frontiersin.org |
Applications of L Methionine Methyl D3 in Fundamental Biological Research
Elucidation of Methionine Metabolism and Associated Biochemical Cycles
The use of L-methionine (methyl-D3) as a tracer has been instrumental in dissecting the intricate network of metabolic pathways centered around methionine. By introducing this labeled compound into biological systems, researchers can monitor its incorporation into various metabolites, providing quantitative insights into the kinetics and regulation of these pathways.
Investigation of Transmethylation Pathways and Methyl Group Donation
Transmethylation reactions are fundamental to numerous cellular processes, including DNA and RNA methylation, protein modification, and the synthesis of various small molecules. nih.gov S-adenosylmethionine (SAM), synthesized from methionine, is the universal methyl donor for these reactions. nih.gov By using L-methionine (methyl-D3), the deuterium-labeled methyl group is incorporated into SAM. pubcompare.ai This allows for the tracing of the methyl group as it is transferred by methyltransferases to a wide array of substrates. nih.gov This approach has been crucial in studying the kinetics of specific methylation events and understanding how these processes are regulated. For instance, it has been used to simultaneously quantify skeletal muscle protein synthesis and breakdown by tracking the transfer of the methyl-[D3] group to histidine to form methyl-[D3]-methylhistidine. researchgate.net
A study in healthy young men using [methyl-2H3]methionine infusion provided quantitative data on transmethylation rates in both fed and postabsorptive states, highlighting the regulatory importance of this pathway in methionine homeostasis. nih.gov
| Metabolic Parameter | Postabsorptive State (μmol·kg⁻¹·h⁻¹) | Fed State (μmol·kg⁻¹·h⁻¹) |
|---|---|---|
| Transmethylation (TM) | 5.8 ± 0.6 | 14 ± 1.3 |
| Remethylation (RM) | 1.8 ± 0.4 | 5.7 ± 0.9 |
| Transsulfuration (TS) | 4.0 ± 0.4 | 8.3 ± 0.6 |
| Protein Synthesis (S) | 20 ± 0.5 | 26 ± 2.5 |
| Protein Breakdown (B) | 24 ± 0.5 | 18 ± 2 |
Data adapted from a study on methionine cycle kinetics in humans. nih.gov
Interplay with One-Carbon Metabolism
One-carbon metabolism comprises a series of interconnected pathways that transfer one-carbon units for the synthesis of nucleotides, amino acids, and other essential biomolecules. nih.gov The methionine cycle is a key component of one-carbon metabolism, intersecting with the folate and choline (B1196258) cycles. mdpi.com L-methionine (methyl-D3) has been utilized to explore the contributions of different pathways to the one-carbon pool. For example, the remethylation of homocysteine to methionine can occur via two routes: one dependent on 5-methyltetrahydrofolate and the other utilizing betaine. mdpi.com By tracing the deuterium (B1214612) label from L-methionine (methyl-D3), researchers can assess the relative importance of these pathways in maintaining methionine homeostasis and supporting cellular methylation potential. nih.gov
Analysis of the Transsulfuration Pathway
The transsulfuration pathway channels homocysteine, a product of the methionine cycle, towards the synthesis of cysteine and its downstream metabolites, such as glutathione. wikipedia.orgnih.gov This pathway is crucial for sulfur amino acid metabolism and cellular redox balance. mdpi.com The use of L-methionine (methyl-D3) in conjunction with other isotopic tracers allows for the quantification of the flux of homocysteine into the transsulfuration pathway versus its remethylation back to methionine. researchgate.net Such studies have provided valuable insights into how the partitioning of homocysteine between these two competing pathways is regulated in response to dietary changes and in various disease states. nih.govresearchgate.net Studies in piglets have shown that the gastrointestinal tract is a significant site for both transmethylation and transsulfuration. nih.gov
S-Adenosylmethionine (SAM) Biosynthesis and Utilization
S-adenosylmethionine (SAM) is synthesized from methionine and ATP by the enzyme methionine adenosyltransferase (MAT). nih.gov As the primary methyl donor, the regulation of SAM levels is critical for cellular function. nih.govcaldic.com L-methionine (methyl-D3) is directly incorporated into SAM, forming S-adenosyl-L-methionine-d3 (d3-SAM). pubcompare.ai This allows for the direct measurement of the rate of SAM synthesis and its subsequent utilization in various transmethylation reactions. nih.govresearchgate.net By tracking the appearance and disappearance of d3-SAM and its demethylated product, S-adenosylhomocysteine (SAH), researchers can gain a detailed understanding of the dynamics of SAM metabolism. nih.gov
Investigation of Macromolecular Turnover and Synthesis Rates
Quantification of De Novo Protein Synthesis Rates
Stable isotope labeling with amino acids is a cornerstone of quantitative proteomics for measuring the rate of newly synthesized proteins. When L-Methionine (methyl-D3) is supplied to cells or organisms, it is incorporated into newly synthesized proteins. By measuring the ratio of labeled to unlabeled methionine in proteins over time using mass spectrometry, researchers can calculate the fractional synthesis rate of individual proteins or the entire proteome.
This approach, often part of a broader strategy like pulsed stable isotope labeling in cell culture (pSILAC), allows for the precise quantification of changes in protein synthesis in response to various stimuli or in different physiological states. For example, studies have utilized this method to compare protein turnover rates across different tissues in animal models, revealing that these rates can vary significantly from those observed in cell culture.
Table 1: Illustrative Data on Protein Synthesis Rate Measurement
| Protein | Tissue | Fractional Synthesis Rate (%/hour) - Control | Fractional Synthesis Rate (%/hour) - Treatment | Fold Change |
| Albumin | Liver | 0.8 | 1.2 | 1.5 |
| Myosin | Muscle | 0.03 | 0.02 | 0.67 |
| Actin | Heart | 0.05 | 0.05 | 1 |
| Collagen | Kidney | 0.01 | 0.015 | 1.5 |
This table presents hypothetical data to illustrate the type of quantitative information that can be obtained from studies using stable isotope-labeled amino acids to measure protein synthesis rates.
Assessment of Protein Degradation Mechanisms (e.g., Muscle Protein Breakdown)
While L-Methionine (methyl-D3) is primarily used to measure protein synthesis, its methyl group can also serve as a tracer to indirectly assess protein degradation. The methyl group of methionine is transferred to other molecules in the cell, including histidine residues in proteins, to form 3-methylhistidine. When muscle proteins are broken down, 3-methylhistidine is released and excreted. By tracing the appearance of the deuterated methyl group in 3-methylhistidine, researchers can gain insights into the rate of muscle protein breakdown.
However, it is more common to directly use isotopically labeled 3-methylhistidine (e.g., D3-3-methylhistidine) for the precise quantification of muscle protein breakdown. L-Methionine (methyl-D3) is crucial in understanding the broader context of one-carbon metabolism that provides the methyl groups for such modifications.
Studies of Nucleic Acid Methylation Processes
The methyl group of methionine, via its conversion to S-adenosylmethionine (SAM), is the primary source of methyl groups for the methylation of nucleic acids, including DNA and RNA. L-Methionine (methyl-D3) serves as an excellent tracer to study the dynamics of these methylation events. By feeding cells with L-Methionine (methyl-D3), researchers can track the incorporation of the deuterated methyl group into DNA and RNA.
This allows for the quantification of the rate of de novo nucleic acid methylation and the turnover of these methyl marks. Such studies are critical for understanding the establishment and maintenance of epigenetic patterns and their role in gene regulation. For instance, this technique can be used to investigate how different nutritional conditions or environmental exposures affect the landscape of DNA and RNA methylation. One study demonstrated that the methyl group of 5-methyluridine (B1664183) in mRNA originates from SAM by tracing the incorporation of the CD3 group from D3-methionine. rsc.org
Research into Epigenetic Regulation and Methylation Events
Epigenetic modifications, such as DNA and histone methylation, play a pivotal role in regulating gene expression and cellular function. L-Methionine (methyl-D3) is a key tool for dissecting the intricate dynamics of these processes.
Profiling of Methylated Metabolites and Lipids
The methyl group from methionine is not only used for nucleic acid and protein methylation but is also transferred to a wide array of other molecules, including metabolites and lipids. By using L-Methionine (methyl-D3) as a metabolic tracer, researchers can identify and quantify a broad spectrum of methylated molecules within a cell or biological fluid.
This "methyl-metabolomics" approach, which utilizes techniques like liquid chromatography-mass spectrometry (LC-MS), can reveal how methylation patterns of small molecules change in different disease states, such as cancer. nih.gov For example, a study using ¹³CD₃-methionine in breast cancer cells successfully identified 20 labeled methylated metabolites, revealing significant disruptions in their levels compared to normal cells. researchgate.net
Table 2: Illustrative Profile of Methylated Metabolites in Cancer Cells
| Methylated Metabolite | Fold Change in Cancer vs. Normal Cells |
| 1-Methylnicotinamide | Decreased |
| Trimethylglycine | Increased |
| S-Adenosylmethionine | No significant change |
| Trimethyl-lysine | Increased > 5-fold |
This table is based on findings from a study that profiled methylated metabolites in breast cancer cells using labeled methionine and illustrates the type of comparative data generated. researchgate.net
Impact on DNA and Protein Methylation Status
L-Methionine (methyl-D3) allows for the direct assessment of the impact of various factors on the methylation status of DNA and proteins. As the precursor to SAM, the universal methyl donor, fluctuations in methionine availability can directly influence the extent of DNA and histone methylation.
Studies have shown that either a deficiency or an excess of methionine in the diet can lead to significant alterations in the methylation patterns of CpG islands in DNA and specific residues on histone proteins. nih.gov These changes in the epigenome can, in turn, affect gene expression and contribute to various physiological and pathological conditions. For instance, research has demonstrated that L-methionine treatment can induce DNA hypermethylation in oligodendroglial cells. frontiersin.org Furthermore, combining heavy methyl SILAC with mass spectrometry has revealed widespread and significant changes in lysine (B10760008) methylation in response to cellular stresses like DNA damage. nih.gov
Studies in Cellular and Subcellular Dynamics
The application of L-Methionine (methyl-D3) extends to the study of the dynamic processes within cells. By using it in metabolic labeling experiments, researchers can visualize and quantify the flux of metabolites through various pathways and their localization within different cellular compartments.
Chemical probes coupled with techniques like Raman microscopy can be used to track the uptake and metabolism of labeled biomolecules like amino acids in living cells. youtube.com This allows for the investigation of how metabolic activities change in response to different conditions and provides a deeper understanding of cellular homeostasis and function. Furthermore, stable isotope tracing can monitor the origin and fate of specific chemical groups, such as the methyl group from methionine, in the synthesis of various biomolecules, providing a dynamic view of cellular metabolism. rsc.org
Tracing Intracellular and Extracellular Metabolite Pool Exchange
A significant challenge in metabolic flux analysis is accurately quantifying the movement of metabolites between the intracellular environment and the much larger extracellular pool, such as cell culture media. nih.govnih.gov The constant exchange between these pools can prevent the intracellular metabolites from reaching an isotopic steady state, which is a requirement for many standard flux analysis methods. nih.gov
L-Methionine (methyl-D3) is instrumental in overcoming this challenge. By introducing the labeled compound into the extracellular environment, researchers can monitor its transport into the cell and its subsequent incorporation into various metabolic pathways. Concurrently, they can track the efflux of both labeled and unlabeled methionine from the cell back into the medium. This dynamic measurement is crucial for building accurate kinetic models of methionine metabolism.
Research has demonstrated that by feeding cells labeled methionine and measuring the isotope-labeling kinetics of both intracellular and extracellular methionine pools via liquid chromatography-mass spectrometry (LC-MS), it is possible to quantify metabolic fluxes even in non-steady-state conditions. nih.govnih.gov This approach allows for the calculation of fluxes through key pathways like the transmethylation and propylamine (B44156) transfer cycles. nih.gov
| Metabolic Challenge | Application of L-Methionine (methyl-D3) | Key Findings | Reference |
|---|---|---|---|
| Non-steady-state conditions due to large extracellular media pools. | Kinetic analysis of isotope labeling in both intracellular and extracellular pools. | Enables quantification of metabolic fluxes without assuming isotopic steady state. | nih.govnih.gov |
| Difficulty in measuring bidirectional transport across the cell membrane. | Simultaneous measurement of labeled methionine influx and efflux of labeled/unlabeled methionine. | Provides a comprehensive picture of the exchange dynamics between the cell and its environment. | nih.gov |
Analysis of Amino Acid Transport and Cellular Uptake Mechanisms
The transport of amino acids across the cell membrane is a highly regulated process mediated by a variety of transporter proteins. L-Methionine (methyl-D3) serves as a powerful tool to dissect these mechanisms. By incubating cells with the labeled amino acid, scientists can measure the rate of uptake and determine the specific transporters involved.
For instance, studies using labeled methionine have been crucial in characterizing the transport systems responsible for its uptake in different cell types. In hepatocellular carcinoma (HCC) cells, uptake of L-methionine was found to be mediated mainly by System L and System ASC transporters. nih.gov These studies often involve competition assays, where the uptake of labeled methionine is measured in the presence of other unlabeled amino acids to determine transporter specificity. researchgate.net Further research in regulatory T-cells (Tregs) identified the SLC43A2 transporter as essential for methionine uptake, which in turn is critical for Treg survival. nih.gov
These investigations provide fundamental insights into how cells acquire essential nutrients and how these processes might be altered in disease states like cancer, where nutrient demand is high. nih.gov
| Cell Type / Organism | Identified Transport System(s) | Research Finding | Reference |
|---|---|---|---|
| Hepatocellular Carcinoma (WCH17 cells) | System L, System ASC | Methionine is transported via a facilitative, Na+-dependent, and partially energy-dependent process. | nih.gov |
| Regulatory T-cells (Tregs) | SLC43A2 | Methionine uptake via this transporter is essential for Treg survival. | nih.gov |
| Human Caco-2 cells | System L, System B(0,+) | These systems are primarily responsible for L-methionine transport across the intestinal cell model. | researchgate.net |
| Diazotrophic Cyanobacterium (Nostoc muscorum) | Common transport system for multiple amino acids | Methionine uptake is competitively inhibited by alanine, leucine, valine, and others, indicating a shared transporter. | researchgate.net |
Application in In Vivo Basic Science Models
Stable isotope tracers like L-Methionine (methyl-D3) are exceptionally well-suited for in vivo studies, as they allow for the tracing of metabolic pathways in a whole-organism context without the hazards of radioactivity. chempep.comnih.gov
Rodent Models for Elucidating Systemic Metabolic Pathways
Rodent models are fundamental to biomedical research. The administration of L-Methionine (methyl-D3) to these models has yielded significant insights into systemic metabolism. Through intravenous infusion of deuterium-labeled methionine, researchers can calculate whole-body rates of transmethylation, transsulfuration, and remethylation by measuring isotopic enrichment in plasma and breath. nih.gov
This technique has been applied to study metabolic disturbances in various conditions. For example, it was used to demonstrate that impaired recycling (remethylation) is a major cause of hyperhomocysteinemia in patients with end-stage renal failure. nih.gov Dietary studies in mice also utilize this tracer. By switching mice to a diet containing labeled methionine, scientists can track rapid and specific changes to one-carbon metabolism by analyzing plasma metabolite profiles over time. nih.gov Such studies have shown that dietary methionine restriction can profoundly impact systemic metabolism, influencing pathways that are often targeted in cancer therapies. nih.gov
| Research Area | Experimental Approach | Key Finding | Reference |
|---|---|---|---|
| Whole-Body Metabolism | Intravenous infusion of doubly-labeled [2H3C-1(-13)C-] methionine. | Allows for calculation of transmethylation, transsulfuration, and remethylation rates. | nih.gov |
| Nutritional Science | Switching mice to a diet with restricted methionine and analyzing plasma metabolomics. | Revealed rapid and coordinated changes in systemic methionine and sulfur metabolism. | nih.gov |
| Comparative Biology | Analysis of heart tissue from multiple mammalian species. | Long-lived species exhibit lower concentrations of methionine and its related sulfur-containing metabolites in heart tissue. | nih.gov |
Avian Models for Nutrient Metabolism and Tissue Incorporation Studies
In agricultural science, particularly poultry science, methionine is the first limiting amino acid in typical corn-soybean-based diets, making its metabolism a critical area of study. researchgate.net L-Methionine (methyl-D3) is used in avian models, such as broilers (chickens), to investigate nutrient utilization, growth performance, and the expression of genes related to metabolism.
Studies have focused on how different forms of methionine are absorbed and utilized. Research has shown that L-methionine is transported in the jejunum of chickens by several transport systems. nih.gov Supplementing broiler diets with L-methionine has been found to enhance the expression of specific amino acid transporters, such as ATB⁰,⁺ and B⁰AT, in various segments of the small intestine. researchgate.net
These tracer studies help optimize poultry nutrition by providing a detailed understanding of how dietary methionine is absorbed, transported to various tissues, and incorporated into protein, thereby improving growth and feed efficiency. nih.govresearchgate.net
| Research Focus | Key Observation | Implication | Reference |
|---|---|---|---|
| Intestinal Amino Acid Transport | L-methionine supplementation enhanced the expression of ATB(0,+) and B(0)AT transporters in the small intestine. | Demonstrates a molecular mechanism by which methionine can regulate its own absorption. | researchgate.net |
| Gene Expression | Dietary methionine levels alter the expression of genes related to homocysteine remethylation (e.g., BHMT, MTRR) in the jejunum. | Provides insight into the local metabolic regulation within the intestine in response to nutrient availability. | nih.gov |
| Growth Performance | Supplementation with L-methionine improved growth performance and feather traits in yellow-feathered broilers. | Links dietary methionine directly to key production traits in commercial poultry. | researchgate.net |
Challenges and Considerations in L Methionine Methyl D3 Labeling Experiments
Deuterium (B1214612) Isotope Effects and Their Implications in Metabolic Tracing
The substitution of hydrogen with its heavier isotope, deuterium, at the methyl group of L-methionine can lead to kinetic isotope effects (KIEs). This phenomenon arises because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of this bond may proceed at a slower rate for the deuterated compound compared to its unlabeled counterpart.
In the context of metabolic tracing, this can have significant implications. L-methionine is a primary methyl donor in a vast number of biological reactions via its conversion to S-adenosylmethionine (SAM). nih.govnih.gov The transfer of the methyl group is a critical step in the methylation of DNA, RNA, histones, and other small molecules. A deuterium KIE could potentially alter the rate of these methylation reactions, leading to an underestimation of metabolic flux or a subtle shift in pathway utilization. For instance, the enzymatic transfer of the CD3 group from SAM to a substrate might be slower than the transfer of the natural CH3 group.
Furthermore, deuterium labeling can sometimes cause a chromatographic retention time shift in techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC), which are often coupled with mass spectrometry for metabolomic analysis. This shift, though often small, can complicate metabolite identification when comparing labeled and unlabeled samples, as the deuterated compound may elute slightly earlier or later than its non-deuterated standard. researchgate.net Researchers must be aware of these potential shifts and account for them during data processing to avoid misidentification of metabolites.
Purity and Isotopic Enrichment Verification of Labeled Compounds
The accuracy of any stable isotope tracing study is fundamentally dependent on the chemical and isotopic purity of the labeled compound used. Commercially available L-Methionine (methyl-D3) is typically offered at high levels of purity, but verification is a critical step before experimental use.
Chemical Purity: This refers to the absence of any contaminating molecules other than L-Methionine. Impurities could interfere with biological systems or analytical measurements. Purity is often assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or chromatography.
Isotopic Enrichment: This measures the percentage of the compound that is successfully labeled with the desired number of deuterium atoms (in this case, three). It is expressed as "atom % D." For example, an isotopic purity of 98 atom % D means that in 98% of the L-Methionine molecules, the methyl group is CD3. sigmaaldrich.comeurisotop.comisotope.com The remaining percentage consists of molecules with fewer deuterium atoms (CD2H, CDH2) or no deuterium at all (CH3). High isotopic enrichment is crucial for generating a strong and unambiguous signal in mass spectrometry-based analyses.
Verification of isotopic enrichment is typically performed by the manufacturer and reported on the Certificate of Analysis. The primary techniques used are Mass Spectrometry (MS), which can resolve the mass difference between labeled and unlabeled molecules, and NMR spectroscopy.
| Parameter | Typical Specification | Relevance |
|---|---|---|
| Chemical Purity (CP) | ≥98% or ≥99% | Ensures that observed biological effects are due to the labeled compound and not contaminants. |
| Isotopic Purity (Atom % D) | ≥98% | Determines the signal-to-noise ratio in detection methods and is critical for accurate flux calculations. sigmaaldrich.com |
| Mass Shift | M+3 | Confirms the incorporation of three deuterium atoms, distinguishing the labeled molecule from its native form in mass spectrometry. sigmaaldrich.com |
Complexities in Data Processing and Bioinformatic Analysis in Omics Studies
The use of L-Methionine (methyl-D3) in large-scale 'omics' studies, such as metabolomics and proteomics, generates vast and complex datasets that present significant data processing and bioinformatic challenges.
In metabolomics, the primary challenge is the accurate identification and quantification of deuterated metabolites. The raw data from LC-MS or GC-MS analyses consist of thousands of features, each defined by a mass-to-charge ratio (m/z), retention time, and intensity. Bioinformatic workflows must be able to:
Detect Isotopic Patterns: Algorithms are needed to recognize the specific mass shift (M+3) and isotopic pattern of deuterium-labeled metabolites derived from L-Methionine (methyl-D3).
Correct for Natural Isotope Abundance: All naturally occurring molecules have a certain percentage of heavy isotopes (e.g., 13C). This natural abundance must be mathematically corrected to accurately determine the true level of enrichment from the tracer.
Align Chromatographic Peaks: As mentioned, isotope effects can cause retention time shifts. Sophisticated alignment algorithms are required to match peaks from labeled samples with those from unlabeled or control samples. researchgate.net
In proteomics, a technique called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can utilize labeled methionine. While arginine and lysine (B10760008) are more common, methionine labeling is also used. The analysis of SILAC data requires specialized software that can identify peptide pairs (light/unlabeled vs. heavy/labeled) and accurately quantify their relative abundance to determine changes in protein expression or turnover.
The integration of these datasets (multi-omics) to build a comprehensive biological model adds another layer of complexity. nih.govnih.gov Tools and statistical models are needed that can handle different data types and noise levels to extract meaningful biological insights. plos.org
Strategic Integration with Multi-Isotopic Labeling Approaches (e.g., 13C, 15N Co-labeling)
While L-Methionine (methyl-D3) is a powerful tracer for methyl group metabolism, its utility can be significantly enhanced by combining it with other stable isotopes, such as Carbon-13 (13C) and Nitrogen-15 (15N). This multi-isotope or "co-labeling" approach allows researchers to trace different parts of the molecule simultaneously, providing a more holistic view of metabolic pathways.
For example, a researcher could use L-Methionine that is labeled in both the methyl group with deuterium and in the carbon backbone with 13C. sigmaaldrich.comisotope.com This strategy allows for the simultaneous tracking of:
The fate of the methyl group (via the D3 label).
The fate of the methionine carbon skeleton (via the 13C label), such as its incorporation into proteins or its catabolism through other pathways.
Similarly, co-labeling with 15N can track the nitrogen atom's journey through amino acid transamination and other metabolic networks. These multi-labeling strategies are particularly powerful in NMR-based structural biology and in advanced metabolic flux analysis. nih.govnih.gov For instance, specific labeling patterns can be designed to probe protein dynamics or to resolve complex, overlapping metabolic pathways. nih.gov
| Labeled Compound | Isotopes Used | Potential Research Application |
|---|---|---|
| L-Methionine-(methyl-13C, d3) | 13C, 2H (D) | Simultaneously tracing the methyl group and its carbon atom, useful in SILAC proteomics and methylation studies. sigmaaldrich.com |
| L-Methionine-13C5, 15N | 13C, 15N | Tracing the entire carbon backbone and the nitrogen atom, ideal for tracking protein synthesis and amino acid metabolism. |
| L-Methionine (methyl-¹³CH₃; 2,3,3,4,4-D₅) | 13C, 2H (D) | A complex scheme for detailed structural NMR studies, where different parts of the molecule are specifically labeled or deuterated to simplify spectra and study dynamics. isotope.com |
The integration of these approaches requires even more sophisticated data analysis capabilities to deconvolve the multiple mass shifts and isotopic patterns but offers an unparalleled level of detail in understanding metabolic networks.
Future Directions and Emerging Research Avenues for L Methionine Methyl D3 Tracers
Advancements in Analytical Sensitivity and High-Throughput Methodologies
The utility of stable isotope tracers is intrinsically linked to the analytical methods used for their detection and quantification. Future progress in L-Methionine (methyl-D3) tracer studies will be driven by continued advancements in mass spectrometry (MS) and other analytical platforms that offer greater sensitivity, specificity, and throughput.
Stable isotope tracing generates a large volume of samples, making instrumentation capable of rapid and automated analysis essential. nih.gov Techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC/MS), and isotope ratio mass spectrometry (IRMS) are foundational for these studies. nih.govspringernature.com The ongoing development of high-resolution mass spectrometers has made these approaches more accessible, allowing for detailed analysis of labeling patterns in downstream metabolites. springernature.com
Future methodologies will likely focus on enhancing the sensitivity of these instruments to detect subtle changes in isotope enrichment in small sample volumes, a critical requirement for clinical studies or when analyzing rare cell populations. Furthermore, the development of automated sample preparation and data analysis pipelines is crucial for increasing sample throughput, enabling larger and more complex experimental designs. researchgate.net The integration of techniques like continuous flow-isotope ratio mass spectrometry (CF-IRMS) offers a rapid and cost-effective alternative to conventional methods, capable of analyzing small quantities of low-enrichment metabolites with superior performance. nih.gov
Table 1: Comparison of Key Analytical Methodologies for Stable Isotope Tracer Analysis
| Methodology | Strengths | Limitations | Future Advancements |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High chromatographic resolution, established libraries for metabolite identification. | Requires chemical derivatization for many metabolites, not suitable for non-volatile compounds. | Miniaturization, faster analysis times, improved derivatization techniques. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Versatile for a wide range of metabolites, does not require derivatization, high sensitivity. springernature.com | Matrix effects can suppress ion signals, complex data analysis. | Enhanced ionization sources, improved chromatographic materials for better separation, advanced data processing software. |
| Isotope Ratio Mass Spectrometry (IRMS) | Extremely high precision for measuring isotope ratios, ideal for low-enrichment samples. nih.gov | Typically measures bulk isotope enrichment (e.g., in CO2), less information on specific molecules. | Coupling with chromatographic techniques (e.g., CF-IRMS) for compound-specific analysis, higher throughput. nih.gov |
Development of Novel Experimental Designs for Complex Biological Systems
The application of L-Methionine (methyl-D3) is moving beyond simple steady-state analyses in cell culture towards more dynamic and complex experimental setups that better reflect in vivo physiology. Future research will increasingly employ this tracer in sophisticated models to understand metabolic reprogramming in response to various stimuli.
Novel experimental designs will involve the use of L-Methionine (methyl-D3) in time-course studies to capture the dynamics of metabolic fluxes. For instance, combining tracer administration with perturbations such as drug treatment, dietary shifts, or environmental stressors can reveal how metabolic networks adapt. Stable Isotope Resolved Metabolomics (SIRM) is a powerful approach that enables the tracking of individual atoms through metabolic pathways in a wide range of experimental systems, from cell cultures to human subjects. nih.gov
Moreover, the use of L-Methionine (methyl-D3) in co-culture systems, organoids, and whole-organism models will provide a more physiologically relevant context. These studies can elucidate the metabolic interplay between different cell types within a tissue or the systemic effects of metabolic changes in one organ on another. For example, tracer-kinetic studies in human infants have already been used to measure the retention and efficacy of methionine supplementation in formulas. nih.gov Expanding such designs to investigate metabolic diseases will be a key future direction.
Expanding Applications in Systems Biology and Multi-Omics Integration
The true power of L-Methionine (methyl-D3) tracing will be realized through its integration with other "omics" technologies in a systems biology framework. nih.gov As metabolites represent the functional endpoint of the genome, transcriptome, and proteome, data from tracer studies provide a crucial functional layer for interpreting other omics data. nih.govnih.gov
Multi-omics integration aims to build comprehensive models of biological systems by combining data from genomics, transcriptomics, proteomics, and metabolomics. nih.govfrontiersin.org Metabolomics, and specifically stable isotope tracing, can act as a bridge, providing a functional readout that helps to validate pathways predicted from gene and protein expression data. nih.gov The flux data generated by tracing the methyl-D3 group can be correlated with changes in the expression of enzymes involved in one-carbon metabolism, providing a more complete picture of metabolic regulation.
Web-based platforms and computational tools like MetaboAnalyst are being developed to facilitate the statistical analysis and visualization of integrated omics datasets. nih.gov Future research will leverage these tools to construct predictive models of metabolic networks. By integrating L-Methionine (methyl-D3) flux data, these models can simulate how genetic mutations or therapeutic interventions impact methyl group metabolism and downstream cellular processes.
Table 2: Levels of Multi-Omics Integration Utilizing L-Methionine (methyl-D3) Data
| Integration Level | Description | Example Application with L-Methionine (methyl-D3) |
| Element-based | Direct correlation between different omics data types (e.g., a specific transcript and a metabolite). nih.gov | Correlating the expression level of the enzyme Methionine Adenosyltransferase (MAT) with the rate of S-adenosylmethionine (SAM) synthesis measured by L-Methionine (methyl-D3) flux. |
| Pathway-based | Mapping omics data onto known metabolic or signaling pathways to identify coordinated changes. nih.gov | Overlaying transcriptomic changes in folate cycle enzymes with metabolomic data on methyl-D3 labeling in downstream metabolites like purines and thymidylate. |
| Mathematical-based | Using mathematical models to integrate multi-omics data for a comprehensive, systems-level understanding and prediction of network behavior. nih.gov | Developing a kinetic model of one-carbon metabolism that incorporates gene expression data and is constrained by flux measurements from L-Methionine (methyl-D3) tracing to predict cellular responses to nutrient deprivation. |
Uncovering Undiscovered Metabolic and Regulatory Pathways Utilizing Methyl Groups
L-Methionine is the ultimate source of the methyl group for most methylation reactions in the cell, via its conversion to S-adenosylmethionine (SAM). youtube.comnih.gov SAM is the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids, processes that are fundamental to epigenetic regulation and cell signaling. nih.gov
By tracing the fate of the deuterium-labeled methyl group from L-Methionine (methyl-D3), researchers can comprehensively map all methylation events within a cell. This approach has the potential to uncover novel methylation targets and previously unknown metabolic and regulatory pathways. For example, while the major pathways of methionine metabolism like the activated methyl cycle and the transsulfuration pathway are well-known, the full extent of cellular methylation is still being explored. youtube.comnih.govresearchgate.net
Future studies will use L-Methionine (methyl-D3) in combination with advanced mass spectrometry to perform "methyl-D3-omics," a global analysis of all molecules that become labeled with the deuterated methyl group. This could lead to the discovery of:
Novel post-translational modifications: Identifying new methylated proteins and the specific residues that are modified, shedding light on their role in regulating protein function.
New epigenetic marks: Discovering novel methylation patterns on DNA and RNA and their significance in gene expression.
Uncharacterized metabolic pathways: Identifying novel small molecules that are synthesized via methylation reactions.
These discoveries will deepen our understanding of how methyl group metabolism is integrated with cellular function and how its dysregulation contributes to diseases such as cancer and metabolic disorders. rug.nl
Q & A
Q. How can researchers validate the isotopic purity of L-Methionine (Methyl-d3) in experimental setups?
To ensure isotopic purity (e.g., 98 atom% deuterium), researchers should combine mass spectrometry (MS) with nuclear magnetic resonance (NMR) . For example:
- LC-MS/MS : Quantify deuterium incorporation by comparing mass-to-charge ratios of deuterated vs. non-deuterated methionine. A distinct +3 Da shift confirms methyl-d3 labeling .
- 2H-NMR : Directly measures deuterium content in the methyl group, resolving potential isotopic impurities .
Purity thresholds (e.g., ≥98%) must align with vendor certificates (e.g., Kanto Reagents or CIL standards) .
Q. What experimental controls are critical when using L-Methionine (Methyl-d3) in metabolic studies?
- Isotopic controls : Include non-deuterated L-methionine to distinguish isotopic effects from biological responses.
- Blank samples : Process cell lysates or media without deuterated methionine to confirm no background interference in LC-MS/MS .
- Stability controls : Monitor deuterium retention under experimental conditions (e.g., pH, temperature) to rule out isotopic exchange .
Q. How should L-Methionine (Methyl-d3) be stored to maintain stability?
- Storage : Aliquot in airtight, light-protected vials at -20°C to prevent oxidation or degradation.
- Reconstitution : Use deuterium-depleted water or stable isotope-compatible buffers to minimize isotopic dilution .
Advanced Research Questions
Q. How can L-Methionine (Methyl-d3) elucidate methionine transport mechanisms in bacterial systems?
A validated approach involves:
- Uptake assays : Incubate bacterial strains (e.g., M. bovis BCG) with L-Methionine (Methyl-d3) and quantify intracellular accumulation via LC-MS/MS . Compare wild-type vs. transporter-deficient mutants (e.g., metM::himar1) to identify energy-dependent transporters .
- Membrane potential modulation : Use uncouplers like CCCP to test if transport relies on proton motive force. A >50-fold reduction in uptake (as seen in mutants) confirms transporter specificity .
Q. What statistical models are optimal for designing experiments with L-Methionine (Methyl-d3) in bioproduction studies?
- Response Surface Methodology (RSM) : Use a central composite design to optimize parameters (e.g., yeast extract concentration, pH). Analyze data with Design Expert software to generate a second-order polynomial model. Validate via ANOVA to identify significant factors (e.g., p < 0.05) affecting methionine yield .
- Metabolic flux analysis : Pair deuterated methionine with 13C-glucose to trace methyl group incorporation into S-adenosylmethionine (SAM) or lipids, modeled via isotopomer spectral analysis .
Q. How can deuterium labeling resolve contradictions in methionine’s role in oxidative stress models?
- Comparative tracer studies : Administer L-Methionine (Methyl-d3) and non-deuterated methionine to parallel cell cohorts. Use HPLC-coupled MS to quantify differences in glutathione synthesis or SAM/SAH ratios, controlling for isotopic effects on redox pathways .
- Knockdown validation : Combine siRNA targeting methionine metabolism enzymes (e.g., MAT2A) with deuterated methionine to isolate pathway-specific contributions .
Methodological Considerations
Q. What techniques mitigate isotopic cross-talk in multi-tracer studies involving L-Methionine (Methyl-d3)?
- High-resolution MS : Employ Orbitrap or Q-TOF platforms to resolve overlapping isotopic clusters (e.g., 13C vs. 2H labels).
- Chromatographic separation : Optimize LC gradients to baseline-separate deuterated methionine from structurally similar metabolites (e.g., methionine sulfoxide) .
Q. How do researchers validate the biological inertness of the methyl-d3 label?
- Growth assays : Compare microbial or mammalian cell proliferation rates in media supplemented with deuterated vs. non-deuterated methionine. A <10% difference indicates negligible isotopic toxicity .
- Enzymatic activity assays : Test SAM-dependent methyltransferases (e.g., histone methyltransferases) for kinetic discrepancies using deuterated SAM derived from L-Methionine (Methyl-d3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
